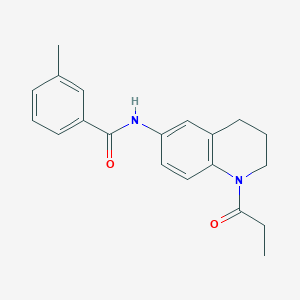
3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (PTQ) is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PTQ is a small molecule that belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not fully understood. However, it has been suggested that 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
生化学的および生理学的効果
3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been found to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting cell proliferation, inducing apoptosis, reducing inflammation, and having neuroprotective effects.
実験室実験の利点と制限
The advantages of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide for lab experiments include its small size, easy synthesis, and potential therapeutic applications. The limitations of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide for lab experiments include its unknown toxicity and lack of clinical trials.
将来の方向性
There are several future directions for 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide research, including:
1. Investigating the toxicity of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in animal models.
2. Conducting clinical trials to determine the safety and efficacy of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in humans.
3. Developing 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide derivatives with improved therapeutic properties.
4. Investigating the potential of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in combination with other drugs for cancer treatment.
5. Investigating the potential of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a novel compound that has potential therapeutic applications in various diseases. 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been synthesized using various methods and has been found to have various biochemical and physiological effects. 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide research is still in its early stages, and there are several future directions for 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide research. Further research is needed to determine the safety and efficacy of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in humans and to develop 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide derivatives with improved therapeutic properties.
合成法
3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been synthesized using various methods, including the one-pot synthesis method, the Suzuki coupling reaction, and the Buchwald-Hartwig amination reaction. In the one-pot synthesis method, 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is synthesized by reacting 3-methylbenzoyl chloride, 6-bromo-1,2,3,4-tetrahydroquinoline, and propionyl chloride in the presence of a base. In the Suzuki coupling reaction, 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is synthesized by reacting 3-methylbenzeneboronic acid and 6-bromo-1,2,3,4-tetrahydroquinoline in the presence of a palladium catalyst. In the Buchwald-Hartwig amination reaction, 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is synthesized by reacting 3-methyl-N-(6-bromo-1,2,3,4-tetrahydroquinolin-1-yl)benzamide and propionamide in the presence of a palladium catalyst.
科学的研究の応用
3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer, 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
特性
IUPAC Name |
3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19(23)22-11-5-8-15-13-17(9-10-18(15)22)21-20(24)16-7-4-6-14(2)12-16/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUBJAKQJRDBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

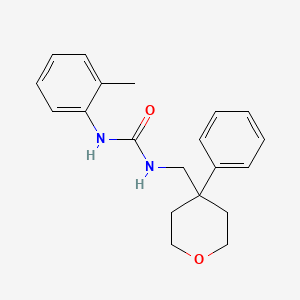
![N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2637201.png)
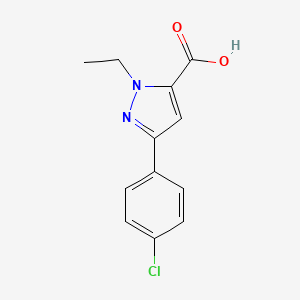
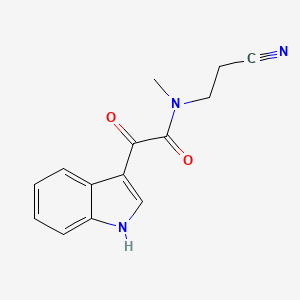
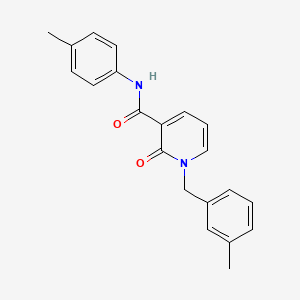
![3-benzyl-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2637208.png)
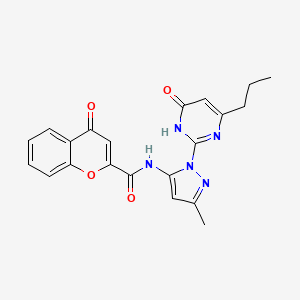
![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2637211.png)
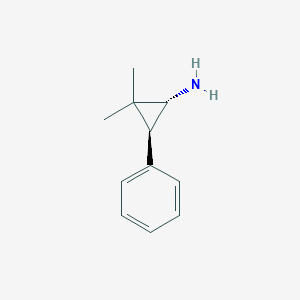
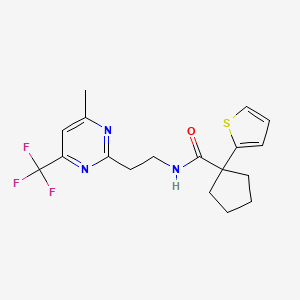
![(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide](/img/structure/B2637215.png)
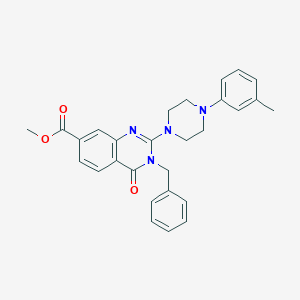
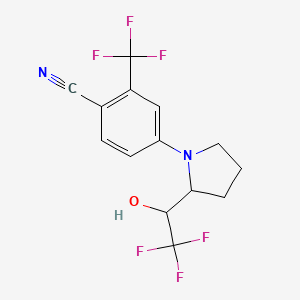
![2-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2637221.png)